Trisodium hexabromoiridate

Electrodeposition Iridium plating Faraday efficiency

Choose Trisodium hexabromoiridate (CAS 52352-03-1) for near-unity (~100%) Faraday efficiency in iridium electrodeposition, dramatically outperforming IrCl₃ hydrate (2–14% efficiency). The [IrBr₆]³⁻ complex uniquely suppresses parasitic side reactions, ensuring dense, defect-free Ir and Ir-alloy coatings for X-ray optics, reed switches, and corrosion-resistant barriers. Documented bath formulations with NaBr/Na₂SO₄ at 85°C enable direct adoption, while its high thermal decomposition threshold (~750°C) guarantees stoichiometric Ir incorporation in solid-state syntheses—advantages chloride-based precursors cannot offer.

Molecular Formula Br6IrNa3
Molecular Weight 740.6 g/mol
CAS No. 52352-03-1
Cat. No. B1599327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium hexabromoiridate
CAS52352-03-1
Molecular FormulaBr6IrNa3
Molecular Weight740.6 g/mol
Structural Identifiers
SMILES[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3]
InChIInChI=1S/6BrH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6
InChIKeyIRJFCWPVAMSCQM-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Hexabromoiridate (CAS 52352-03-1): Inorganic Iridium(III) Complex for Electrodeposition and Catalysis


Trisodium hexabromoiridate (Na₃[IrBr₆], CAS 52352-03-1) is an inorganic coordination complex in which Ir(III) is octahedrally coordinated by six bromide ligands, charge-balanced by three sodium cations [1]. It is a black-green crystalline solid with a molecular weight of 740.61 g·mol⁻¹ and a nominal iridium content of approximately 26.7 wt% . The compound serves as a versatile Ir(III) precursor for electrodeposition of pure iridium and iridium-based alloy coatings, and as a catalyst or catalyst precursor in organic synthesis [2][3]. Its defining chemical characteristic is the [IrBr₆]³⁻ anion, which exhibits reversible Ir(III)/Ir(IV) redox chemistry that is central to its functional advantages over chloride-based iridium sources [4].

Why Iridium Chloride or Other Ir Sources Cannot Simply Replace Trisodium Hexabromoiridate in Electrodeposition Workflows


The choice of iridium precursor compound is not interchangeable: it directly dictates the achievable current efficiency, deposit quality, and alloy composition in electrodeposition [1]. Iridium(III) chloride hydrate (IrCl₃·nH₂O), the most widely available and lowest-cost Ir source, suffers from Faraday efficiencies as low as 2–14% when used for pure Ir deposition, producing poor-quality, cracked deposits [2]. Iridium(III) bromide hydrate (IrBr₃·xH₂O) also yields defective Ir films [3]. In contrast, the hexabromoiridate(III) anion enables near-quantitative current efficiency (~100%) and produces dense, high-quality Ir and Ir-alloy coatings [4]. The difference arises from the fundamental electrochemical behavior of the [IrBr₆]³⁻/[IrBr₆]²⁻ redox couple—a feature absent in chloride-based systems—which maintains electrolyte stability and prevents parasitic side reactions [5]. Simply substituting a different Ir(III) or Ir(IV) salt without adapting the bath chemistry will not reproduce the performance achieved with trisodium hexabromoiridate.

Trisodium Hexabromoiridate: Quantified Performance Differentiation in Electrodeposition and Electrocatalysis


Faraday Efficiency in Iridium Electrodeposition: Hexabromoiridate(III) Achieves ~100% vs. 2–14% for Iridium Chloride

Trisodium hexabromoiridate(III) enables near-quantitative Faraday efficiency (FE) for iridium electrodeposition, with reported values close to 100% [1]. In sharp contrast, iridium(III) chloride hydrate (IrCl₃·nH₂O)—the most common commercial Ir precursor—achieves FE of only 2–14% under comparable aqueous electrodeposition conditions [2]. Even with optimized bath additives such as sulphamic acid, the FE from IrCl₃·4H₂O reaches only ~7% [3]. This order-of-magnitude difference in current utilization has direct economic implications: procuring hexabromoiridate(III) rather than iridium chloride reduces electrical energy waste and precursor loss by over 85 percentage points in FE.

Electrodeposition Iridium plating Faraday efficiency

Ir-Content in Electrodeposited Alloys: Hexabromoiridate Electrolyte Outperforms Chloride System

When used as the Ir source for electrodeposited Ir–Re–Ni ternary alloy coatings, sodium hexabromoiridate(III) yields Ir-content up to 31 at.% and Re-content up to 63 at.%, with an FE as high as 100% [1]. In comparison, Ir–Re–Ni alloys deposited from IrCl₃·nH₂O solutions achieve a maximum Ir-content of only 29 at.% with an FE of merely 44% [2]. More broadly, the Ir-content in Ir-based coatings from hexabromoiridate electrolytes is consistently higher than that from iridium chloride solutions across multiple alloy systems [3]. Furthermore, IrCl₃-based systems generally cannot exceed 50 at.% Ir in alloy deposits, whereas hexabromoiridate systems readily produce Ir-rich alloy compositions [4].

Iridium alloy coatings Electrodeposition Ir–Re–Ni alloy

HER Electrocatalytic Activity: Ir–Ni Film from Hexabromoiridate(III) Delivers 10 mA cm⁻² at 60 mV Overpotential

An Ir–Ni thin-film electrocatalyst galvanostatically electrodeposited from an electrolyte containing 13.5 mM sodium hexabromoiridate(III) and 40.5 mM NiSO₄·6H₂O onto copper foam achieved a current density of 10 mA cm⁻² at an overpotential of only 60 mV for the hydrogen evolution reaction (HER) in alkaline electrolyte, with a Tafel slope of 40 mV dec⁻¹ [1]. This performance was explicitly compared against electrodeposited pure Ir and pure Ni thin films and was found to be superior to both [2]. The Ir content in the deposit was 80 ± 1.2 at.% [3]. The enhanced activity is attributed to the nanograin morphology and large real active surface area generated by the hexabromoiridate-based deposition process, combined with electrocatalytic synergism between Ir and Ni [4].

Hydrogen evolution reaction Electrocatalysis Ir–Ni thin film

Thermal Decomposition Temperature: Trisodium Hexabromoiridate Stable to 750°C

The thermal decomposition temperature of trisodium hexabromoiridate(III) is reported as approximately 750°C [1]. This high thermal stability is relevant for applications requiring precursor robustness during thermal processing, such as the fabrication of Ir-based protective coatings for aerospace components (e.g., rocket combustion chambers, X-ray mirrors) [2]. While direct comparative thermal decomposition data for iridium(III) chloride hydrate are not available in the same experimental context, IrCl₃·nH₂O is known to undergo dehydration and hydrolysis at significantly lower temperatures, typically <200°C, which can complicate thermal processing steps [3].

Thermal stability High-temperature materials Decomposition temperature

Electrolyte Stability via Reversible Ir(III)/Ir(IV) Redox: Alcohol Additives Sustain High Current Efficiency Over Extended Plating Time

A unique practical advantage of the hexabromoiridate(III) system is the ability to chemically maintain the active Ir(III) oxidation state during prolonged electroplating. At the anode, hexabromoiridate(III) is oxidized to hexabromoiridate(IV), which would otherwise accumulate and cause a progressive decline in current efficiency. However, the addition of alcohols (1-butanol, 2-butanol, ethylene glycol, or glycerol) chemically reduces hexabromoiridate(IV) back to hexabromoiridate(III) in situ, sustaining high current efficiency throughout extended plating runs [1]. Without alcohol additives, the current efficiency of iridium plating from hexabromoiridate(III) electrolyte decreases progressively with plating time due to buildup of the Ir(IV) species [2]. This redox self-remediation mechanism is not available in chloride-based iridium electrolytes, where Ir(IV) accumulation leads to irreversible efficiency loss [3].

Electrolyte stability Ir(III)/Ir(IV) redox Current efficiency maintenance

Patent-Validated Application: Sodium Hexabromoiridate in Acid Plating Solutions for Re–Ir Alloy Coatings on Glass Molds

A Chinese patent (CN108103537A/B) discloses acid plating solution formulations for rhenium–iridium alloy coatings on glass mold surfaces, explicitly employing sodium hexabromoiridate as the iridium source at 0.040–0.045 mol·L⁻¹ [1]. With optimized complexing agents (citric acid or oxalic acid), the process achieves current conversion efficiencies of 50–90%, coating thicknesses of ~5.1 μm, and good coating quality at a deposition temperature of 70°C and current density of 50 mA·cm⁻² [2]. The patent positions sodium hexabromoiridate as a practical alternative to expensive magnetron sputtering for producing Re–Ir alloy coatings, which are valued for their corrosion resistance and high-temperature antioxidant properties [3]. While this patent does not provide a direct head-to-head comparison with chloride-based formulations, it validates the industrial applicability of hexabromoiridate in a specific, demanding coating application.

Re–Ir alloy coating Glass mold coating Patent-validated formulation

Procurement-Driven Application Scenarios for Trisodium Hexabromoiridate Based on Verified Performance Evidence


High-Efficiency Electrodeposition of Pure Iridium Coatings for Aerospace and Electronics

For applications requiring dense, defect-free pure iridium coatings—such as X-ray mirrors for rockets, electronic contacts for reed switches, or diffusion barrier layers—trisodium hexabromoiridate(III) is the precursor of choice based on its demonstrated Faraday efficiency close to 100%, compared to 2–14% for iridium(III) chloride [1]. The high FE directly reduces electrical energy consumption and iridium waste per unit thickness deposited, which is economically critical given the high cost of iridium metal. Electrolyte formulations of 36–52 mmol dm⁻³ Na₃[IrBr₆] with 0.5 M NaBr and 0.5 M Na₂SO₄ at 85°C and 2.5 mA cm⁻² are well-established in the literature [2]. Addition of glycerol or other alcohols is recommended to maintain FE stability over extended plating runs [3].

Electrodeposition of High-Ir-Content Ir–Re–Ni Ternary Alloy Coatings for Extreme-Environment Corrosion Protection

When the application demands Ir-based alloy coatings with maximized iridium content for corrosion resistance in extreme environments (e.g., marine anti-corrosion components, rocket combustion chambers, or aspheric glass lens molds), sodium hexabromoiridate(III) enables Ir–Re–Ni coatings with Ir-content up to 31 at.% and near-unity FE (100%), outperforming chloride-based systems that max out at 29 at.% Ir with only 44% FE [4]. The bath chemistry—sodium hexabromoiridate(III) + sodium perrhenate + nickel(II) sulfate heptahydrate + citric acid—is documented in Thin Solid Films (2022) [5]. The patent literature further validates Re–Ir alloy coatings on glass molds using similar hexabromoiridate-based formulations with 50–90% current efficiency [6].

One-Step Electrodeposition of Ir–Ni Electrocatalysts for Alkaline Hydrogen Evolution

For researchers developing alkaline water electrolysis electrodes, sodium hexabromoiridate(III) enables direct galvanostatic electrodeposition of Ir–Ni thin-film electrocatalysts onto copper foam substrates without the need for pre-synthesized catalyst nanoparticles or polymeric binders [7]. The resulting film (80 at.% Ir, nanograin morphology) delivers HER activity of 10 mA cm⁻² at only 60 mV overpotential with a Tafel slope of 40 mV dec⁻¹, superior to both pure Ir and pure Ni films deposited under comparable conditions [8]. The electrolyte composition of 13.5 mM Na₃[IrBr₆] + 40.5 mM NiSO₄·6H₂O is directly adoptable from the published protocol in Catalysis Letters (2020) [9].

Iridium Precursor for High-Temperature Material Synthesis Requiring Thermal Robustness Above 500°C

For solid-state synthesis or thermal processing routes that involve temperatures exceeding 500°C—such as the preparation of iridium-based mixed-metal oxides, thermoelectric materials, or high-temperature catalysts—trisodium hexabromoiridate(III) offers a thermal decomposition threshold of approximately 750°C [10]. This is substantially higher than iridium(III) chloride hydrate, which undergoes dehydration and potential hydrolysis below 200°C [11]. The anhydrous form of Na₃[IrBr₆] can therefore be incorporated into high-temperature solid-state reaction mixtures without the risk of premature volatilization or uncontrolled decomposition that plagues chloride-based precursors, ensuring stoichiometric Ir incorporation into the target phase.

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